An In-depth Technical Guide to 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde: A Versatile Building Block for Advanced Functional Materials
An In-depth Technical Guide to 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde: A Versatile Building Block for Advanced Functional Materials
Abstract
This technical guide provides a comprehensive overview of 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde (CAS 14969-32-5), a pivotal molecular building block in the field of materials science and supramolecular chemistry. The unique structural arrangement of this compound, featuring a rigid biphenyl core functionalized with both hydroxyl and aldehyde groups in a specific ortho/para relationship, makes it an exceptional precursor for the synthesis of advanced porous crystalline polymers known as Covalent Organic Frameworks (COFs). This document details its fundamental physicochemical properties, provides validated protocols for its synthesis and subsequent polymerization, discusses its spectral characteristics, and explores its applications in catalysis, adsorption, and the emerging field of drug delivery systems. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes for the rational design of novel functional materials.
Core Molecular Profile and Physicochemical Properties
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is a bifunctional aromatic compound possessing a C2 symmetry. The molecule consists of two salicylaldehyde moieties linked at the 4,4'-positions. This specific arrangement is critical; the hydroxyl group ortho to the aldehyde enables strong intramolecular hydrogen bonding and provides a reactive site for post-synthetic modifications or the formation of specific linkage types, such as salen complexes.
The compound typically appears as a light brown solid powder and requires storage under inert atmosphere at low temperatures (2-8°C) to maintain its integrity.[1][2]
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Caption: Chemical Structure of the Topic Compound.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| CAS Number | 14969-32-5 | [3][4] |
| Molecular Formula | C₁₄H₁₀O₄ | [4] |
| Molecular Weight | 242.23 g/mol | [4] |
| IUPAC Name | 4-(4-formyl-3-hydroxyphenyl)-2-hydroxybenzaldehyde | [4] |
| Appearance | Light brown powder | [3] |
| Purity | Typically ≥97% | [2] |
| InChI Key | FCXIKYKPEVAUMQ-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)C=O)O)O)C=O | [4] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Storage Conditions | 2-8°C, under inert atmosphere | [2] |
Synthesis and Purification
While 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is commercially available, an understanding of its synthesis is crucial for researchers requiring custom modifications or large-scale production. The key transformation is the double ortho-formylation of the precursor, 3,3'-dihydroxybiphenyl. Several classical organic reactions can achieve this, including the Reimer-Tiemann and Duff reactions.[5][6] The Duff reaction is often preferred as it avoids chlorinated solvents and very strong bases.
The causality behind this choice relates to regioselectivity and functional group tolerance. The hydroxyl groups of the biphenyl precursor are strongly electron-donating and ortho-, para-directing. The Duff reaction, using hexamethylenetetramine (HMTA) in an acidic medium, is highly selective for formylation at the ortho position relative to the phenolic hydroxyl group.[1][6]
Representative Experimental Protocol: Duff Formylation
This protocol describes a representative method for the synthesis of the title compound. It is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the final product is validated through standard analytical techniques.
Materials:
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3,3'-Dihydroxybiphenyl
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or a mixture of acetic acid and glyceroboric acid
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Hydrochloric acid (HCl), aqueous solution (e.g., 4M)
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Ethyl acetate
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Hexanes
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3'-dihydroxybiphenyl (1 equivalent) in trifluoroacetic acid under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add hexamethylenetetramine (2.5-3 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
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Heating: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting material and the appearance of a new, more polar spot corresponding to the dialdehyde product.
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Hydrolysis: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and an aqueous solution of hydrochloric acid (4M). This step hydrolyzes the intermediate imine species to the final aldehyde.[6]
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Workup: Stir the resulting mixture vigorously for 2-4 hours. The crude product may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry.
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Extraction: If the product remains in solution, transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
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Purification (Liquid Phase): Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification (Chromatography): The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
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Validation: The structure and purity of the final product should be confirmed by NMR, IR, and mass spectrometry.
Spectral Characterization (Predicted)
While specific spectra are best obtained from the supplier's Certificate of Analysis, the expected spectral data can be reliably predicted based on the molecule's structure.
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¹H NMR: The spectrum in a solvent like DMSO-d₆ would show distinct signals. The phenolic hydroxyl protons (-OH) would appear as a broad singlet at a high chemical shift (>10 ppm), influenced by hydrogen bonding. The aldehydic protons (-CHO) would be sharp singlets, also downfield, typically between 9.5 and 10.5 ppm. The aromatic protons would appear in the 7.0-8.0 ppm range, showing complex splitting patterns (doublets and triplets) according to their coupling with adjacent protons.
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¹³C NMR: The carbon spectrum would be characterized by the aldehydic carbonyl carbon signal around 190-195 ppm. Carbons attached to hydroxyl groups would appear around 160 ppm, while other aromatic carbons would resonate between 115 and 140 ppm.
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FT-IR: Infrared spectroscopy is excellent for confirming functional groups. Key vibrational bands would include a broad O-H stretch from the phenolic groups (approx. 3200-3500 cm⁻¹), a sharp and strong C=O stretch from the aldehyde groups (approx. 1650-1680 cm⁻¹), and multiple peaks corresponding to aromatic C=C stretching (approx. 1450-1600 cm⁻¹) and C-H bending.[7]
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Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound would readily show a molecular ion peak corresponding to its mass. In negative ion mode, the [M-H]⁻ peak would be observed at an m/z of approximately 241.05.
Core Applications: A Gateway to Covalent Organic Frameworks (COFs)
The primary and most significant application of 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is as a monomer for the synthesis of 2D and 3D Covalent Organic Frameworks (COFs).[8] COFs are a class of crystalline porous polymers with ordered structures and tunable porosity, making them highly attractive for various advanced applications.[9]
The bifunctional nature of the title compound allows it to react with complementary multitopic linkers, typically amines or hydrazines, through condensation reactions to form robust, porous networks.
A. Schiff Base and Salen-COFs
The most common application is in the synthesis of imine-linked (Schiff base) COFs.[3] When reacted with polyamines (e.g., p-phenylenediamine or 1,3,5-tris(4-aminophenyl)benzene), it forms a crystalline framework held together by C=N double bonds.
Furthermore, the presence of the ortho-hydroxyl group is critically important for creating Salen-type COFs. When ethylenediamine or a similar 1,2-diamine is used as the linker, the resulting framework contains salen ligands (a portmanteau of salicylaldehyde and ethylenediamine) integrated directly into the COF backbone.[3] These salen sites are powerful tetradentate chelating agents capable of coordinating with a wide variety of metal ions.[3] This post-synthetic metalation allows for the creation of highly active and stable single-site catalysts.
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Caption: General workflow for Schiff-base COF synthesis.
B. Applications of Derived COFs
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Electrocatalysis: Salen-COFs metalated with transition metals like cobalt or manganese have demonstrated remarkable activity as electrocatalysts. For example, a porphyrin-based COF synthesized with this aldehyde was used for the oxygen evolution reaction, a key process in water splitting for hydrogen production.[3] The well-defined, ordered structure of the COF ensures that the catalytic metal centers are isolated and uniformly accessible, leading to high efficiency and stability.
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Ion Adsorption and Sensing: The high surface area and functionalizable pores of COFs make them excellent sorbents. A 3D COF built using the title compound was designed for the rapid and selective extraction of uranium (as UO₂²⁺) from aqueous solutions, achieving an exceptionally high uptake capacity.[10] This highlights their potential in environmental remediation and resource recovery.
Relevance and Potential in Drug Development
While the direct biological activity of the title compound is not its primary application, its role as a precursor to COFs opens significant avenues in biomedical fields, including drug development and delivery.[11] The unique properties of COFs make them superior candidates for nanocarrier systems.[12][13]
Rationale for Use in Drug Delivery:
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High Porosity and Surface Area: COFs possess exceptionally large internal volumes, allowing for a high loading capacity of therapeutic agents, from small molecules to larger biologics.[9][13]
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Tunable and Ordered Structure: Unlike amorphous polymers, the crystalline nature of COFs means their pore size and chemical environment can be precisely designed. This allows for controlled release kinetics of the encapsulated drug, which can be tailored by modifying the COF's building blocks.[12]
-
Biocompatibility: COFs are constructed from light elements (C, H, O, N) via strong covalent bonds, which can lead to better stability and lower cytotoxicity compared to some metal-based frameworks (MOFs).[14]
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Facile Functionalization: The COF structure, derived from monomers like 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde, can be functionalized. The phenolic hydroxyl groups could be used post-synthesis to attach targeting ligands (e.g., antibodies, peptides) to direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
COFs derived from this building block could be engineered as nanocarriers for anti-cancer drugs, protecting the payload from degradation in the biological environment and releasing it in response to specific stimuli (e.g., pH changes in a tumor microenvironment).[15] Further research into the biocompatibility and in-vivo behavior of COFs synthesized from this specific aldehyde is a promising direction for future drug delivery platforms.[16][17]
Safety and Handling
As a research chemical, 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde must be handled with appropriate care in a laboratory setting.
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Hazard Classification: The compound is classified under GHS07 (Harmful/Irritant).[18]
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.
-
Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.[2]
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Conclusion and Future Outlook
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is more than just a chemical intermediate; it is a sophisticated design element for the construction of next-generation functional materials. Its rigid structure and strategically placed functional groups provide a predictable and powerful platform for creating highly ordered, porous Covalent Organic Frameworks. The demonstrated success of its derived materials in catalysis and selective adsorption provides a strong foundation for future exploration. The translation of these COFs into the biomedical arena, particularly for targeted drug delivery, represents an exciting and impactful frontier for researchers in chemistry, materials science, and pharmaceutical development. As synthetic methods become more refined and the structure-property relationships of COFs are further elucidated, the importance of well-designed building blocks like this biphenyl dialdehyde will only continue to grow.
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